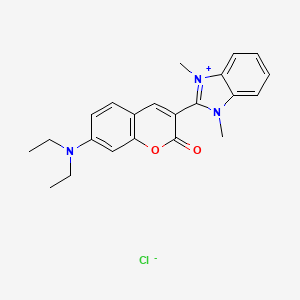
2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile
Overview
Description
The compound "2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile" is a chemical structure that is related to various synthesized derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, derivatives and similar structures have been synthesized and studied for their biological activities, such as glycosidase inhibitory activity , affinity for sigma receptors , and as nitrogenous disinfection byproducts in drinking water .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including ring transformation reactions , nucleophilic substitution , and reactions with different reagents to obtain a variety of derivatives . For instance, the synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives involves the evaluation of sigma1 and sigma2 receptor affinity, which is a process that could be similar to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds shows a variety of aromatic systems and heterocycles, which are important for their biological activity. For example, the presence of a benzylpiperidin moiety is crucial for the affinity to sigma1 receptors . The structure-activity relationships indicate that different substitutions on the aromatic rings can significantly affect the binding properties and biological activities of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include transformations of pyran-3-carbonitriles , , and reactions with different reagents to introduce various functional groups . These reactions are essential for creating compounds with specific biological activities and for understanding the chemical behavior of the core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solvatochromic and photophysical properties, have been studied to understand their behavior in different environments . The identification of phenylacetonitrile as a disinfection byproduct in drinking water also highlights the importance of understanding the stability and reactivity of such compounds in aqueous systems .
Scientific Research Applications
Mechanism of Selective Cyanation
Research has explored the mechanism of selective C–H cyanation of compounds similar to 2-phenylacetonitrile. One study using Density Functional Theory (DFT) investigated the selective C–H cyanation of 2-phenylpyridine catalyzed by CuBr, revealing intricate pathways and reactions that could have implications for the understanding and application of similar compounds like 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile (Zhou et al., 2017).
Synthesis of Stable Quinone Methides
Another study conducted in 1977 focused on synthesizing stable quinone methides using similar compounds. The reactions involved could provide insights into the synthesis and stability of related chemical structures (NakayamaJyuzo et al., 1977).
Glycosidase Inhibitory Activity
The synthesis of acetonitrile derivatives and their potential as glycosidase inhibitors has been researched, indicating potential applications in the treatment of conditions like type II diabetes. This suggests possible biochemical or medicinal applications for related compounds (Patil et al., 2012).
Solvent-Free Synthesis of Arylcyanomethylenequinone Oximes
In a study focusing on solvent-free synthesis methods, arylcyanomethylenequinone oximes were produced from phenylacetonitriles. This environmentally friendly approach may be applicable to the synthesis of similar compounds and has implications for sustainable chemistry practices (Hong et al., 2016).
Synthesis and Antitumor Activity
Research has been conducted on the synthesis of novel compounds with potential antitumor activity. These studies, focusing on compounds synthesized from phenylacetonitriles, may offer insights into the therapeutic potential of similar chemical structures (Soni et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c21-15-20(18-9-5-2-6-10-18)19-11-13-22(14-12-19)16-17-7-3-1-4-8-17/h1-10H,11-14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLYJFHTUXMPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=C(C#N)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215478 | |
| Record name | alpha-(1-(Phenylmethyl)piperidin-4-ylidene)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile | |
CAS RN |
6517-69-7 | |
| Record name | α-[1-(Phenylmethyl)-4-piperidinylidene]benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6517-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(1-(Phenylmethyl)piperidin-4-ylidene)phenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006517697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-(1-(Phenylmethyl)piperidin-4-ylidene)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[1-(phenylmethyl)piperidin-4-ylidene]phenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)-](/img/structure/B1329955.png)

![1,1,2-Trimethyl-1H-benzo[E]indole](/img/structure/B1329958.png)





